molecular formula C12H19NO4 B7557097 2-[Cyclopropylmethyl(oxane-4-carbonyl)amino]acetic acid

2-[Cyclopropylmethyl(oxane-4-carbonyl)amino]acetic acid

Cat. No. B7557097
M. Wt: 241.28 g/mol
InChI Key: FXNXXMAOZWJMJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Cyclopropylmethyl(oxane-4-carbonyl)amino]acetic acid is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as CX-5461 and belongs to a class of compounds called G-quadruplex stabilizers.

Mechanism of Action

The mechanism of action of 2-[Cyclopropylmethyl(oxane-4-carbonyl)amino]acetic acid involves the stabilization of G-quadruplex structures. G-quadruplex structures are four-stranded DNA structures that are involved in the regulation of gene expression. By stabilizing G-quadruplex structures, 2-[Cyclopropylmethyl(oxane-4-carbonyl)amino]acetic acid can inhibit the expression of certain genes, including those involved in cancer cell growth.
Biochemical and Physiological Effects:
2-[Cyclopropylmethyl(oxane-4-carbonyl)amino]acetic acid has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have neuroprotective effects and can protect neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[Cyclopropylmethyl(oxane-4-carbonyl)amino]acetic acid in lab experiments is its ability to selectively inhibit the expression of certain genes. This can be useful in studying the role of specific genes in various biological processes. One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on certain cell types, and care must be taken when using this compound in lab experiments.

Future Directions

There are several future directions for the study of 2-[Cyclopropylmethyl(oxane-4-carbonyl)amino]acetic acid. One direction is the further study of this compound's potential applications in cancer treatment. Additionally, this compound could be studied for its potential use in the treatment of other diseases, such as neurodegenerative diseases. Further research could also be conducted to better understand the mechanism of action of this compound and to identify potential targets for its use in scientific research.

Synthesis Methods

The synthesis method of 2-[Cyclopropylmethyl(oxane-4-carbonyl)amino]acetic acid involves several steps. The first step involves the reaction of 2-cyclopropylmethyl-4,5-dihydrooxazole with 2-bromoacetic acid to form 2-(cyclopropylmethyl)-4,5-dihydrooxazole-2-carboxylic acid. The second step involves the reaction of 2-(cyclopropylmethyl)-4,5-dihydrooxazole-2-carboxylic acid with oxalyl chloride to form 2-(cyclopropylmethyl)-4,5-dihydrooxazole-2-carbonyl chloride. The final step involves the reaction of 2-(cyclopropylmethyl)-4,5-dihydrooxazole-2-carbonyl chloride with 4-aminobutyric acid to form 2-[Cyclopropylmethyl(oxane-4-carbonyl)amino]acetic acid.

Scientific Research Applications

2-[Cyclopropylmethyl(oxane-4-carbonyl)amino]acetic acid has been extensively studied for its potential applications in scientific research. This compound has been shown to have anticancer properties and has been studied for its potential use in cancer treatment. Additionally, this compound has been shown to have neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-[cyclopropylmethyl(oxane-4-carbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c14-11(15)8-13(7-9-1-2-9)12(16)10-3-5-17-6-4-10/h9-10H,1-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNXXMAOZWJMJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN(CC(=O)O)C(=O)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Cyclopropylmethyl(oxane-4-carbonyl)amino]acetic acid

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